Benzyl 3-hydroxypyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-hydroxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C₁₂H₁₅NO₃ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl ester group
Scientific Research Applications
Benzyl 3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting neurological disorders and other medical conditions.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-hydroxypyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of (3S)-pyrrolidin-3-ol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (around 5°C) to ensure controlled addition and high yield .
Another method involves the oxidation of this compound using pyridinium chlorochromate in dichloromethane. This reaction is conducted at room temperature and results in the formation of benzyl 3-oxopyrrolidine-1-carboxylate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: As mentioned, it can be oxidized to benzyl 3-oxopyrrolidine-1-carboxylate using pyridinium chlorochromate.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride-iodine in tetrahydrofuran.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Benzyl 3-oxopyrrolidine-1-carboxylate.
Reduction: (S)-1-benzyl-3-hydroxypyrrolidine.
Substitution: Depending on the nucleophile used, various substituted pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of benzyl 3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the benzyl ester moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzyl 3-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl ®-3-hydroxypyrrolidine-1-carboxylate: This compound has a similar structure but differs in the stereochemistry at the 3-position.
Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate: Another stereoisomer with different biological activity and properties.
Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate: This compound has an additional hydroxyl group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 3-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJFGOKYTZKMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30913871 | |
Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97545-52-3 | |
Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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